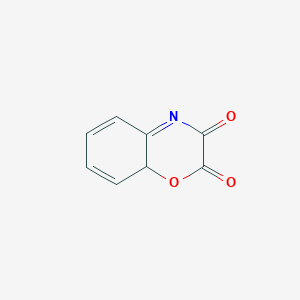

8aH-1,4-benzoxazine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

8aH-1,4-benzoxazine-2,3-dione |

InChI |

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,6H |

InChI Key |

OHUZCCOFKDWGFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=O)C(=O)O2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8ah 1,4 Benzoxazine 2,3 Dione and Analogous Structures

Modern Approaches to 1,4-Benzoxazine Ring Formation

The construction of the 1,4-benzoxazine core is a critical step in the synthesis of its various derivatives. Contemporary methods often involve the annulation of the oxazine (B8389632) ring onto a pre-existing benzene (B151609) scaffold. ingentaconnect.com

Annulation, the formation of a new ring onto an existing one, is a common strategy for synthesizing 1,4-benzoxazine systems. ingentaconnect.com A variety of approaches have been developed to achieve this transformation.

One established method involves the reaction of 2-aminophenols with appropriate reagents. For instance, the reaction of 2-aminophenol (B121084) with chloroacetic acid can yield 2H-benzo[b] Current time information in Bangalore, IN.smolecule.comoxazin-3(4H)-one, a related but different scaffold. ijpsjournal.com Another approach involves the reaction of 2-aminophenols with α-halo ketones.

A notable modern annulation strategy is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization. This method utilizes benzoxazoles and propargyl alcohols to form 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process, offering a mild and practical route to a range of aldehyde-containing 1,4-benzoxazine compounds. rsc.org

The synthesis of 1,4-benzoxazine-2,3-diones has been achieved through several routes. A classical approach involves the reaction of o-aminophenols with oxalyl chloride. google.com However, this method can be limited by the availability and cost of substituted o-aminophenols and the hazardous nature of oxalyl chloride. google.com

An alternative method involves the reaction of o-nitrophenols with an oxalic acid ester chloride, followed by reduction of the nitro group to an amino group, which then undergoes cyclization. google.com This process also faces challenges related to the accessibility of starting materials. google.com

A more recent and advantageous process involves the oxidation of isatins (indole-2,3-diones) with a peroxydisulfate (B1198043) in a sulfuric acid medium. google.com This method is notable for using readily available isatin (B1672199) derivatives and providing good yields of the desired 2,3-dioxo-1,4-benzoxazines. google.com For example, the oxidation of isatin itself yields 2,3-dioxo-1,4-benzoxazine. google.com Similarly, substituted isatins can be used to produce a variety of substituted 2,3-dioxo-1,4-benzoxazine derivatives. google.com

Another reported synthesis involves the reaction of 2-amino-3,4,5-trimethoxyphenol with oxalyl chloride in ethanol, followed by heating to reflux in the presence of piperidine (B6355638) to yield 5,6,7-trimethoxy-1,4-benzoxazine-2,3-dione. phytojournal.com

The following table summarizes some reported synthetic methods for 1,4-benzoxazine-2,3-diones:

| Starting Materials | Reagents | Product | Yield | Reference |

| Isatin | Peroxydisulfate, Sulfuric Acid | 2,3-Dioxo-1,4-benzoxazine | Not specified | google.com |

| 7-chloroisatin | Peroxydisulfate, Sulfuric Acid | 7-chloro-2,3-dioxo-1,4-benzoxazine | 95% | google.com |

| 5,7-dichloroisatin | Peroxydisulfate, Sulfuric Acid | 5,7-dichloro-2,3-dioxo-1,4-benzoxazine | 95% | google.com |

| 7-bromoisatin | Peroxydisulfate, Sulfuric Acid | 7-bromo-2,3-dioxo-1,4-benzoxazine | 95% | google.com |

| 5-trifluoromethylisatin | Peroxydisulfate, Sulfuric Acid | 5-trifluoromethyl-2,3-dioxo-1,4-benzoxazine | 82% | google.com |

| 2-Amino-3,4,5-trimethoxyphenol | Oxalyl chloride, Ethanol, Piperidine | 5,6,7-trimethoxy-1,4-benzoxazine-2,3-dione | Not specified | phytojournal.com |

Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of both transition-metal-catalyzed and metal-free reactions to construct complex molecular architectures under mild and efficient conditions.

Transition-metal catalysis has proven to be a powerful tool for the synthesis of 1,4-benzoxazines. Rhodium(III)-catalyzed reactions have been particularly prominent. For instance, a rhodium(III)-catalyzed redox-neutral spiroannulation of benzoxazines with quinone compounds provides access to spiro[benzo[b] Current time information in Bangalore, IN.smolecule.comoxazine-benzo[c]chromene] skeletons in moderate to excellent yields under mild, silver-free conditions. bohrium.com

Another rhodium(III)-catalyzed process involves the intermolecular [3+3] annulation of benzoxazines with quinone compounds, which proceeds with 100% atom economy. bohrium.com Furthermore, a Rh(III)-catalyzed [3+2] annulation of benzoxazines with nitroolefins has been developed to synthesize spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives. acs.org

Metal-free approaches have also been explored. For example, the use of cyanuric chloride/DMF has been shown to mediate the synthesis of benzoxazin-4-ones from anthranilic acids at ambient temperature. mdpi.com

The development of stereoselective and regioselective methods is crucial for accessing specific isomers of 1,4-benzoxazine derivatives, which can have distinct biological activities.

A notable example of a stereoselective synthesis is the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. nih.govacs.org This one-pot reaction furnishes 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields and with high enantio- and diastereospecificity. nih.govacs.org

Regioselectivity has been addressed in various synthetic strategies. For instance, the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargyl alcohols proceeds with regioselective ring-closure. rsc.org

The following table highlights key features of some modern synthetic protocols:

| Reaction Type | Catalyst/Reagent | Key Features | Product Class | Reference |

| Spiroannulation | Rh(III) | Mild conditions, silver-free, 100% atom economy | Spiro[benzo[b] Current time information in Bangalore, IN.smolecule.comoxazine-benzo[c]chromene] | bohrium.com |

| [3+2] Annulation | Rh(III) | High diastereoselectivity, atom-efficient | Spirocyclic 2,3-dihydro-1,4-benzoxazines | acs.org |

| Ring Opening/Cyclization | Lewis acid, Cu(I) | High enantio- and diastereospecificity | 3,4-Dihydro-1,4-benzoxazines | nih.govacs.org |

| Cascade Cyclization | Y(OTf)₃ | Regioselective, mild conditions | Aldehyde-containing 1,4-benzoxazines | rsc.org |

Green Chemistry Approaches to Benzoxazine-Dione Synthesis

The global push for environmental protection has profoundly influenced the design and execution of chemical reactions. researchgate.net In the realm of heterocyclic chemistry, this has led to the exploration of greener alternatives for the synthesis of 1,4-benzoxazine-2,3-diones and related structures. These approaches aim to minimize environmental impact by employing safer solvents, alternative energy sources, and solvent-free reaction conditions. frontiersin.orgresearchgate.net The development of efficient, convenient, and environmentally friendly protocols for synthesizing these systems remains a topic of high interest in chemical research. frontiersin.org

The use of water as a reaction solvent is a cornerstone of green chemistry, offering an inexpensive, non-flammable, and non-toxic medium. The synthesis of benzoxazine (B1645224) derivatives in aqueous systems has been explored as a sustainable alternative to conventional organic solvents. It has been discovered that benzoxazines can be effectively produced using water as the primary reaction solvent. google.com In some cases, the addition of a small amount of an organic solvent like ethyl acetate (B1210297) can dramatically reduce the viscosity of the reaction mixture, facilitating the reaction's progress and the purification of the final products. google.com

Research has demonstrated the viability of aqueous media for specific transformations. For instance, a palladium-catalyzed decarboxylative acylation of 2-aryl benzoxazine-4-ones with α-oxo carboxylic acids has been successfully performed in an aqueous solvent medium under relatively mild conditions. mdpi.com Similarly, the use of heteropoly acids like H3PW12O40 as catalysts has enabled the synthesis of benzoxazines in aqueous media. mdpi.com While some reactions are stable in aqueous environments, the stability of the final product, such as certain benzoxazine-2,4-diones, can vary. researchgate.net

Table 1: Examples of Benzoxazine Synthesis in Aqueous Systems

| Catalyst/Method | Reactants | Product | Solvent System | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd-catalysis | 2-Aryl benzoxazine-4-ones, α-Oxo carboxylic acids | Acylated 2-aryl benzoxazine-4-ones | Aqueous solvent medium | Transformation proceeded under relatively mild conditions. | mdpi.com |

| H3PW12O40 | Not specified | Benzoxazine and Quinazoline | Aqueous Media | Effective catalysis in water. | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. frontiersin.orgresearchgate.net This method involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

The synthesis of benzoxazine-diones has been shown to benefit significantly from microwave irradiation. An efficient, one-step synthesis of 2H-3,1-benzoxazine-2,4(1H)-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) was developed using microwave technology, yielding products in the 30–90% range. researchgate.net This method proved more efficient than conventional heating and allowed for modulation of regioselectivity by adjusting the irradiation time. researchgate.net

Another study detailed a microwave-assisted, one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates. organic-chemistry.org Microwave heating was crucial for the intramolecular amidation step, particularly for intermediates with electron-withdrawing groups, leading to good yields of 44-82%. organic-chemistry.org Similarly, the Smiles rearrangement to produce benzo[b] ingentaconnect.comfrontiersin.orgoxazin-3(4H)-ones was accomplished in minutes with moderate to excellent yields under microwave irradiation, a significant improvement over the 2-10 hours required by conventional methods. psu.edu

Table 2: Microwave-Assisted Synthesis of Benzoxazine-Diones and Analogs

| Reactants | Product | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Phthalic anhydrides, Trimethylsilyl azide | 2H-3,1-Benzoxazine-2,4(1H)-diones | Not specified | 30-90% | More efficient than conventional heating; allows for regioselectivity modulation. | researchgate.net |

| 2-Aminophenols, 2-Bromoalkanoates | 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines | Not specified | 44-82% | Facilitates annulation, especially for challenging substrates. | organic-chemistry.org |

| Phenacylbromides, Aminophenols | 2H-Benzo[b] ingentaconnect.comfrontiersin.orgoxazines | 3-5 minutes | 70-86% | Reduced reaction time, improved yield and purity. | researchgate.net |

| Substituted 2-chlorophenols, N-substituted 2-chloroacetamide | Substituted benzo ingentaconnect.comfrontiersin.orgoxazin-3-ones | A few minutes | Moderate to Excellent | Drastic reduction in reaction time compared to conventional heating (2-10 hours). | psu.edu |

Solid-state reactions, particularly those utilizing mechanochemistry such as ball-milling, represent a significant advancement in green synthesis. These methods often proceed under solvent-free conditions, thereby eliminating the environmental and economic costs associated with solvent use, separation, and disposal. researchgate.netrsc.org

A novel method for the C(sp3)–C(sp3) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives has been developed using ball-milling. researchgate.net This solvent-free reaction, employing FeCl2·2H2O as a catalyst and DDQ as an oxidant, proceeds under mild conditions to afford the target products in high yields within 3-5 hours. researchgate.net This approach is noted for being atom-economical and selective. researchgate.net

Furthermore, mechanochemical ball-milling has been successfully applied to the synthesis of 4th generation benzoxazine monomers from 100% biosynthons like vanillin, ortho-vanillin, and furfurylamine. rsc.org This facile and scalable process makes the resulting benzoxazines more viable than those produced via traditional synthetic routes and allows for purification without strenuous separation techniques. rsc.org

Table 3: Solid-State Synthesis of Benzoxazine Derivatives

| Reaction Type | Reactants | Product | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cross-Dehydrogenative-Coupling | 1,4-Benzoxazin-2-ones, Malonate derivatives | (1,4-Benzoxazinones-3-yl)malonate derivatives | Ball-milling, FeCl2·2H2O (catalyst), DDQ (oxidant), 3-5 hours | Solvent-free, mild conditions, high yields, atom-economical. | researchgate.net |

Reactivity and Chemical Transformations of 8ah 1,4 Benzoxazine 2,3 Dione Scaffold

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The most prominent reaction of the 8aH-1,4-benzoxazine-2,3-dione core is its ring-opening upon treatment with nucleophiles. myttex.netwikipedia.org This process typically involves the nucleophilic attack at one of the carbonyl carbons, leading to the cleavage of the anhydride ring and the formation of anthranilic acid derivatives with the concurrent release of carbon dioxide. wikipedia.orgepa.gov

A wide array of nucleophiles can initiate this ring-opening, including water, alcohols, amines, and thiols. myttex.netwikipedia.org Hydrolysis with water or hydroxide ions yields anthranilic acid. wikipedia.org Alcoholysis provides the corresponding anthranilate esters, and reactions with amines afford anthranilamides. wikipedia.orgepa.gov Thiolysis, on the other hand, results in the formation of S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives. researchgate.net

The initial ring-opened products can be further derivatized to synthesize a variety of more complex molecules. For instance, the reaction with primary amines and an orthoformate can lead to the formation of 3-substituted 4-keto-3,4-dihydroquinazolines. epa.gov Similarly, short peptides with antibacterial properties have been synthesized through the ring-opening of isatoic anhydride followed by further coupling reactions. researchgate.net

Table 1: Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Water (Hydrolysis) | Anthranilic Acid | wikipedia.org |

| Alcohols (Alcoholysis) | Anthranilate Esters | myttex.netwikipedia.org |

| Amines | Anthranilamides | myttex.netepa.gov |

| Thiols/Disulfides | S-Alkyl/S-Aryl 2-Aminobenzenecarbothioates | researchgate.net |

| Active Methylene Compounds | Hydroxyquinolinone Derivatives | wikipedia.org |

| Sodium Azide (B81097) | Benzimidazolone | wikipedia.org |

Nucleophilic and Electrophilic Substitution Reactions on the Benzoxazine-Dione Core

While ring-opening is the predominant reaction with nucleophiles, substitution reactions on the this compound core itself are also possible, albeit less common. Nucleophilic attack can occur at either the C2 or C4 carbonyl position. myttex.net The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. For instance, sterically hindered amines may favor attack at the less hindered C2 position. rsc.org

Electrophilic substitution reactions on the aromatic ring of the benzoxazine-dione core can also be achieved. These reactions allow for the introduction of various functional groups onto the benzene (B151609) ring, thereby modifying the electronic properties and reactivity of the entire scaffold.

Functionalization Strategies on the Aromatic and Heterocyclic Rings

The functionalization of both the aromatic and heterocyclic rings of the this compound scaffold is a key strategy for synthesizing a diverse range of derivatives with tailored properties.

Substituent Effects on Reactivity and Selectivity

Substituents on the aromatic ring can significantly influence the reactivity of the benzoxazine-dione core. google.com Electron-withdrawing groups, such as a nitro group at the 5-position, increase the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups can decrease the reactivity. These substituent effects can be leveraged to control the rate and selectivity of reactions. For example, the presence of an electron-withdrawing group can facilitate the formation of the o-carboxyphenyl isocyanate intermediate at high pH. rsc.org

Introduction of Diverse Chemical Moieties

Various chemical moieties can be introduced onto both the aromatic and heterocyclic rings. N-alkylation or N-benzylation of the heterocyclic ring can be achieved by deprotonation with a base followed by reaction with an alkyl or benzyl halide. nih.govacs.org This modification is crucial for the synthesis of N-substituted quinazolinones and other heterocyclic compounds. nih.gov

Functionalization of the aromatic ring can be accomplished through standard electrophilic aromatic substitution reactions. Furthermore, palladium-catalyzed carbonylation of C-H bonds in N-alkyl anilines provides a modern and efficient route to substituted isatoic anhydrides. researchgate.net

Table 2: Examples of Functionalization Strategies

| Ring | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Heterocyclic | N-Alkylation | Base (e.g., NaH), Alkyl Halide | N-Alkyl-8aH-1,4-benzoxazine-2,3-dione | nih.govacs.org |

| Aromatic | Electrophilic Substitution | Varies (e.g., Nitrating agents) | Substituted this compound | rsc.org |

| Heterocyclic | N-Arylation | CuI-catalyzed reaction | N-Phenylated this compound | researchgate.net |

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, the this compound scaffold and its derivatives can undergo rearrangement reactions. At high pH, the anion of isatoic anhydride can exist in equilibrium with the o-carboxyphenyl isocyanate. rsc.org This intermediate can then undergo further reactions. The thermal decomposition of isatoic anhydride is another pathway that can lead to rearranged products, often involving the loss of carbon dioxide.

Cycloaddition Reactions Involving Benzoxazine-Diones

Cycloaddition reactions offer a powerful method for constructing complex cyclic systems from the this compound scaffold. wikipedia.orgfiveable.me While not as extensively studied as ring-opening reactions, cycloadditions provide a route to novel heterocyclic structures. For instance, photo-induced [2+2], [4+2], and even [4+4] cycloaddition pathways have been observed with derivatives of isatoic anhydride, such as N-acetylisatin. mdpi.com These reactions typically involve the carbonyl groups acting as dienophiles or dipolarophiles. The specific pathway and resulting product depend on the nature of the other reactant and the reaction conditions, particularly the use of light. mdpi.com

Computational and Theoretical Studies on 8ah 1,4 Benzoxazine 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 8aH-1,4-benzoxazine-2,3-dione. These methods allow for a detailed exploration of the molecule's electronic landscape.

A study on novel benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one compounds used DFT to suggest that energy barriers in their formation can be overcome by the energy from an exothermic reaction, leading to a thermodynamically favorable product nih.gov. This highlights the predictive power of DFT in understanding reaction mechanisms and stability.

| Computational Method | Basis Set | Application | Key Findings |

| DFT | Becke3LYP/6-31G(d,p) | Geometric optimization of antimicrobial 1,4-benzoxazine derivatives. | Revealed a distinct planar configuration of cyclic moieties and a nonplanar overall structure. dergipark.org.tr |

| DFT | PBE0-D3/def2-TZVP | Energetic study of intermolecular interactions in 1,4-benzoxazine derivatives. | Quantified the strength of π···π, CH···π, and N-H···O interactions. researchgate.net |

| DFT | Not Specified | Investigation of formation mechanisms of a benzo researchgate.netnih.govoxazin-3(4H)-one containing compound. | Suggested reaction energy can overcome activation barriers for a thermodynamically favored product. nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com. The HOMO is indicative of a molecule's ability to donate electrons, thus relating to its nucleophilicity, while the LUMO indicates its ability to accept electrons, relating to its electrophilicity youtube.comyoutube.com. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. Such simulations are particularly useful for understanding how a molecule might behave in a biological environment.

MD simulations have been utilized to study the stability of ligand-protein complexes involving benzoxazine (B1645224) derivatives. For instance, a study on newly synthesized 1,2,3-triazoles based on researchgate.netnih.gov-benzoxazin-3-one employed a 5 ns MD simulation to evaluate the stability of the most promising compounds when docked with their target proteins researchgate.net. Similarly, MD simulations of a novel compound containing both benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one moieties indicated structural stability and key interactions with critical amino acid residues, suggesting its potential in therapeutic applications nih.gov. These studies underscore the importance of MD simulations in validating docking results and assessing the stability of molecular interactions.

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods are powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms, thereby guiding synthetic efforts. These computational approaches can model reaction pathways and predict the feasibility of chemical transformations.

For the 1,4-benzoxazine scaffold, in silico studies have been instrumental in understanding its synthesis and chemical behavior. For example, DFT calculations have been used to propose mechanisms for the formation of complex benzoxazine-containing structures, suggesting that certain reactions are thermodynamically driven nih.gov. Furthermore, the reactivity of the 1,4-benzoxazine-2,3-dione system can be inferred from its electronic structure, with the dicarbonyl moiety suggesting susceptibility to nucleophilic attack. Computational tools can model these potential reactions, providing valuable information for synthetic chemists.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational approaches in SAR are vital for rational drug design, helping to identify key structural features responsible for a desired biological effect. For 1,4-benzoxazine derivatives, various in silico studies have been conducted to establish SAR for different biological activities, including antimicrobial, anti-inflammatory, and anticancer effects nih.govfrontiersin.org.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This method is widely used to predict the binding affinity and mode of action of potential drug candidates.

Numerous docking studies have been performed on derivatives of the 1,4-benzoxazine scaffold to predict their biological targets and understand their mechanism of action. For example, derivatives of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one have been docked against E. coli DNA gyrase to explore their antimicrobial potential, with results showing strong binding affinities for certain derivatives ijpsjournal.comijpsjournal.com. In another study, novel 1,4-benzoxazine-3(4H)-one derivatives were docked into the active site of the GP IIb/IIIa receptor to investigate their potential as platelet aggregation inhibitors nih.gov. These docking studies provide valuable insights into the key interactions between the ligands and their protein targets, guiding the design of more potent and selective compounds.

| Compound Series | Protein Target | Docking Software | Key Findings |

| 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives | E. coli DNA gyrase | Not Specified | Identified compounds with strong binding affinities, suggesting potential as antimicrobial agents. ijpsjournal.comijpsjournal.com |

| 1,4-benzoxazine-3(4H)-one derivatives | GP IIb/IIIa receptor | Not Specified | Showed that specific derivatives dock well into the active site, indicating potential as platelet aggregation inhibitors. nih.gov |

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one derivatives | Pancreatic α-amylase and intestinal α-glucosidase | Not Specified | Revealed promising antidiabetic potential with high affinity values for key enzymes. mdpi.com |

| researchgate.netnih.gov Benzooxazin-4-one derivatives | Dihydrofolate reductase (S. aureus) and undecaprenyl diphosphate synthase (E. coli) | MOE 2009 | Demonstrated good binding affinities, supporting their potential as antibacterial agents. |

Pharmacophore Modeling and Virtual Screening

Computational approaches such as pharmacophore modeling and virtual screening have become instrumental in the discovery and design of novel therapeutic agents. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of 1,4-benzoxazine derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding the potential application of these methods to this compound for identifying new bioactive compounds.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound libraries to find molecules with a similar arrangement of features. Virtual screening, a related technique, employs computational methods to screen vast libraries of virtual compounds against a biological target to identify potential hits.

Pharmacophore Model Generation for 1,4-Benzoxazine Scaffolds

For derivatives of the 1,4-benzoxazine nucleus, pharmacophore models are typically generated based on a set of known active compounds. The process involves aligning the molecules and identifying common chemical features that are crucial for their interaction with a specific biological target. These features commonly include:

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms within the benzoxazine ring system, as well as the carbonyl oxygens in dione (B5365651) structures like this compound, are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Depending on the substitution pattern, amine or hydroxyl groups attached to the benzoxazine core can act as hydrogen bond donors.

Hydrophobic (HYD) Regions: The aromatic benzene (B151609) ring is a key hydrophobic feature that can engage in van der Waals and pi-pi stacking interactions with the target protein.

Aromatic Rings (AR): The benzene ring itself is often defined as a distinct aromatic feature in pharmacophore models.

Quantitative Structure-Activity Relationship (QSAR) studies on 1,4-benzoxazin-3-ones have highlighted the importance of shape, hydrogen bonding properties, and volumetric descriptors in determining their antimicrobial activity researchgate.net. These findings underscore the relevance of the aforementioned pharmacophoric features. For instance, in the design of antimicrobial agents, specific combinations and spatial arrangements of these features are crucial for activity against both Gram-positive and Gram-negative bacteria researchgate.net.

A hypothetical pharmacophore model for this compound could be constructed based on its structural features and potential interactions with a target. The table below outlines the potential pharmacophoric features of this compound.

| Feature Type | Location on this compound | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygens at positions 2 and 3 | Formation of hydrogen bonds with amino acid residues in a target's active site. |

| Hydrogen Bond Acceptor | Oxygen atom in the oxazine (B8389632) ring | Interaction with donor groups in the binding pocket. |

| Hydrogen Bond Acceptor | Nitrogen atom in the oxazine ring | Potential to accept a hydrogen bond. |

| Aromatic Ring | Fused benzene ring | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Region | The entire bicyclic core | General hydrophobic interactions within the binding site. |

Virtual Screening of Benzoxazine Analogs

Virtual screening campaigns involving benzoxazine derivatives have been successfully employed to identify novel bioactive compounds. These campaigns typically utilize large chemical databases and employ docking simulations to predict the binding affinity of compounds to a target protein.

For example, a high-throughput virtual screening of the ChemBridge library led to the identification of a compound containing a 3,1-benzoxazin-2-yl moiety as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in gastric cancers nih.gov. This study highlights the power of virtual screening in identifying novel chemotypes for therapeutic intervention nih.gov.

In another study, molecular docking was used to investigate the interactions of benzoxazinone (B8607429) derivatives with Herpes Virus Type 1 (HSV-1) protease nih.gov. The results indicated that the most potent compounds formed key hydrogen bonds and hydrophobic interactions within the active site of the enzyme, providing a rationale for their inhibitory activity nih.gov.

The general workflow for a virtual screening study targeting a specific protein with this compound as a lead scaffold would involve the following steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Database Preparation: A large library of chemical compounds is prepared for screening. This can include commercially available compounds or virtually generated libraries.

Docking and Scoring: Each compound in the library is docked into the active site of the target protein using specialized software. A scoring function is then used to estimate the binding affinity of each compound.

Hit Selection and Experimental Validation: The top-scoring compounds are selected as potential "hits" and are then subjected to experimental biological assays to confirm their activity.

The insights gained from such computational studies are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. For the 1,4-benzoxazine class of compounds, these approaches have been instrumental in exploring their potential as antimicrobial, antiviral, and anticancer agents researchgate.netnih.govijpsjournal.comnih.gov.

In Vitro Biological Activity and Mechanistic Investigations of 8ah 1,4 Benzoxazine 2,3 Dione and Derivatives

Antimicrobial Activity Studies (in vitro)

Derivatives of the 1,4-benzoxazine core structure have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. These studies are crucial in the preliminary assessment of new potential therapeutic agents.

Antibacterial Efficacy against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A variety of 1,4-benzoxazine derivatives have been evaluated for their in vitro antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-unprotected 1,4-benzoxazine derivatives exhibited a range of activity from low to good against these bacterial types. It was noted that derivatives featuring nitro and trifluoromethyl groups demonstrated higher potency. researchgate.net

In another study, 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups displayed significant antibacterial activity against several phytopathogenic bacteria. nih.gov Notably, one derivative, designated as 4n, showed potent inhibitory effects against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 4.95, 4.71, and 8.50 μg/mL, respectively. nih.gov These values were superior to the commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper. nih.gov

Furthermore, 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have been synthesized and tested against E. coli, S. aureus, and B. subtilis. ijpsjournal.com One particular compound, 4e, showed the most significant antimicrobial activity against all tested strains. ijpsjournal.com

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazin-3-one derivative 4n | Pseudomonas syringae pv. actinidiae (Psa) | EC50 | 4.95 µg/mL | nih.gov |

| 1,4-Benzoxazin-3-one derivative 4n | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 4.71 µg/mL | nih.gov |

| 1,4-Benzoxazin-3-one derivative 4n | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 8.50 µg/mL | nih.gov |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative 4e | E. coli | Zone of Inhibition | 22 mm | ijpsjournal.com |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative 4e | S. aureus | Zone of Inhibition | 20 mm | ijpsjournal.com |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative 4e | B. subtilis | Zone of Inhibition | 18 mm | ijpsjournal.com |

Antifungal Properties against Fungal Strains

The antifungal potential of 1,4-benzoxazine derivatives has also been a subject of investigation. A series of novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and screened for their in vitro antifungal activity against several plant pathogenic fungi. nih.govfrontiersin.org Some of these compounds showed moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt at a concentration of 50 μg/mL. nih.govfrontiersin.org

Another study focused on bulky 1,4-benzoxazine derivatives, which were evaluated against various Candida species and strains of Cryptococcus neoformans. nih.gov These compounds were designed as analogues of ketoconazole, a known antifungal agent. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Concentration | Reference |

|---|---|---|---|---|

| 1,4-benzoxazin-3-one acylhydrazone derivatives | Gibberella zeae | Moderate to good | 50 µg/mL | nih.govfrontiersin.org |

| 1,4-benzoxazin-3-one acylhydrazone derivatives | Pellicularia sasakii | Moderate to good | 50 µg/mL | nih.govfrontiersin.org |

| 1,4-benzoxazin-3-one acylhydrazone derivatives | Phytophthora infestans | Moderate to good | 50 µg/mL | nih.govfrontiersin.org |

| 1,4-benzoxazin-3-one acylhydrazone derivatives | Capsicum wilt | Moderate to good | 50 µg/mL | nih.govfrontiersin.org |

Antitubercular Activity (in vitro)

Derivatives of 1,4-benzoxazine have emerged as a promising scaffold for the development of new antitubercular agents. A high-throughput screen identified several 1,4-benzoxazines with excellent antibacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting MIC values as low as 0.6 μg/mL. researchgate.net

In a more targeted study, seventeen 1,4-benzoxazin-2-ones with an enaminone moiety were tested against M. tuberculosis (H37Rv). nih.gov The most promising compounds, those with an unsubstituted benzo moiety, showed a minimal bactericidal concentration (MBC) of 5.00 µg/mL. nih.gov Another investigation into benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives found that three isoniazid (B1672263) analogue derivatives displayed a potent MIC range of 0.125-0.250 μg/mL against the H37Ra strain. nih.gov

| Compound/Derivative | Mycobacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazine derivatives | M. tuberculosis H37Rv | MIC | As low as 0.6 µg/mL | researchgate.net |

| 1,4-Benzoxazin-2-ones (unsubstituted benzo moiety) | M. tuberculosis H37Rv | MBC | 5.00 µg/mL | nih.gov |

| Isoniazid analogue derivatives 8a-c | M. tuberculosis H37Ra | MIC | 0.125-0.250 µg/mL | nih.gov |

In Vitro Mechanism of Action Studies (e.g., enzyme inhibition, membrane disruption)

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development. For 1,4-benzoxazin-3-one derivatives, scanning electron microscopy of bacteria treated with compound 4n revealed significant damage to their cell walls, suggesting this as a likely cause of its antibacterial activity. nih.gov The antimicrobial action of polybenzoxazines, a related class of polymers, is thought to occur through hydrophobic surfaces and the creation of reactive functional groups that can interfere with microbial metabolic processes by disrupting enzyme activity or cell wall integrity. mdpi.com

In the context of antitubercular activity, computational studies have been employed to elucidate potential targets. For a highly active isoniazid-analogue benzoxazinone (B8607429) derivative, molecular docking simulations predicted its ability to interact with the active site of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in M. tuberculosis. nih.gov

Antiviral Activity Investigations (in vitro)

The exploration of 1,4-benzoxazine-2,3-dione derivatives has also extended to their potential as antiviral agents.

Activity against Specific Viral Targets (e.g., Enterovirus 71)

A notable study investigated a series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as potential agents against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.gov This research identified two compounds, 9k and 9m, with potent nanomolar bioactivities (55nM and 60nM, respectively). nih.gov

The mechanism of this antiviral action was also explored, revealing that these compounds act as allosteric inhibitors of unphosphorylated MEK1, a key component in the host cell's Ras/Raf/MEK/ERK signaling pathway, which the virus hijacks for its replication. nih.gov In cell-based assays, compounds 9k and 9m effectively suppressed the ERK1/2 pathway, inhibited the expression of the viral protein VP1, and counteracted the EV71-induced cytopathic effect in rhabdomyosarcoma (RD) cells. nih.gov

| Compound/Derivative | Viral Target | Activity Metric | Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 3-benzyl-1,3-benzoxazine-2,4-dione analogue 9k | Enterovirus 71 (EV71) | IC50 | 55 nM | Allosteric inhibitor of unphosphorylated MEK1 | nih.gov |

| 3-benzyl-1,3-benzoxazine-2,4-dione analogue 9m | Enterovirus 71 (EV71) | IC50 | 60 nM | Allosteric inhibitor of unphosphorylated MEK1 | nih.gov |

Anticancer Activity in Cell-Based Assays (in vitro)

The anticancer potential of various 1,4-benzoxazine derivatives has been explored through in vitro cell-based assays, revealing a range of cytotoxic activities against several human cancer cell lines.

Evaluation against Various Cancer Cell Lines

Derivatives of the 1,4-benzoxazine scaffold have demonstrated notable inhibitory effects on the proliferation of a diverse panel of cancer cell lines. For instance, a series of novel 1,4-benzoxazine-1,2,4-oxadiazole hybrids were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: A549 (lung), PC3 (prostate), HeLa (cervical), and MCF-7 (breast). The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. The results indicated that several of these hybrids exhibited promising activity, with IC50 values ranging from 3.41 to 29.88 µM. nih.gov

Specifically, compound 4g from this series showed the most promising activity, with IC50 values of 3.98 µM against A549, 3.41 µM against PC3, 6.82 µM against HeLa, and 3.82 µM against MCF-7 cells. nih.gov Other compounds from the same series, namely 4c , 4f , 4i , and 4j , also displayed significant cytotoxic effects. nih.gov

In another study, four synthesized benzoxazinone derivatives were tested against five c-Myc-overexpressed cancer cell lines: H7402, HeLa, SK-RC-42, SGC7901, and A549. The results showed that these compounds could inhibit the proliferation of SK-RC-42, SGC7901, and A549 cells to varying degrees. nih.gov

Furthermore, a series of paeonol (B1678282) derivatives incorporating the 1,4-benzoxazinone moiety were evaluated for their cytotoxicity against human non-small cell lung cancer NCI-H1299 cells and human cervical carcinoma HeLa cells. nih.gov Certain derivatives exhibited significant inhibitory activity, with IC50 values as low as 13.36 µg/mL against NCI-H1299 cells. nih.gov

The cytotoxic activities of other novel substituted 4H-benzoxazin-3-one derivatives were determined on Hep-G2 and SW cell lines. researchgate.net Compounds 5a , 6a , and 8a showed the best results on Hep-G2 cells with an IC50 of 3.12 µg/mL, while compounds 17a and 18a were the most effective against SW cells. researchgate.net

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4g | A549 (lung) | 3.98 µM |

| 4g | PC3 (prostate) | 3.41 µM |

| 4g | HeLa (cervical) | 6.82 µM |

| 4g | MCF-7 (breast) | 3.82 µM |

| 5a, 6a, 8a | Hep-G2 | 3.12 µg/mL |

| 7a, 13a, 17a | Hep-G2 | 6.25 µg/mL |

| Compound from paeonol series | NCI-H1299 (non-small cell lung) | 13.36 µg/mL |

| Compound from paeonol series | HeLa (cervical) | 19.73 µg/mL |

Mechanistic Insights into Cytotoxic Effects (in vitro)

Investigations into the mechanisms underlying the cytotoxic effects of 1,4-benzoxazine derivatives have provided initial insights into their modes of action. One study revealed that four benzoxazinone derivatives could significantly hinder the migration of cancer cells. nih.gov A key finding from this research was that these compounds were able to downregulate the expression of c-Myc mRNA in a dose-dependent manner across the five tested cancer cell lines. nih.gov The c-Myc oncogene is a critical regulator of cell proliferation, and its downregulation is a plausible explanation for the observed inhibition of cancer cell growth. nih.gov

Further molecular-level investigations using electrophoretic mobility shift assays (EMSA) demonstrated that these four compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene. nih.gov G-quadruplexes are secondary structures in nucleic acids that can modulate gene expression. The stabilization of the G-quadruplex in the c-Myc promoter is thought to inhibit its transcription, thereby reducing the levels of c-Myc protein and suppressing cell proliferation. nih.gov Circular dichroism (CD) spectroscopy results for one of the compounds confirmed that it specifically induces a G-quadruplex hybrid configuration in the c-Myc promoter. nih.gov

In a different study, cell cycle analysis of MCF-7 cells treated with a 1,4-benzoxazine derivative revealed an increase in the number of cells in the G0/G1 phase, suggesting cell cycle arrest at this checkpoint. nih.gov The same compound was also found to induce apoptosis, as demonstrated by Hoechst 33258 staining. nih.gov

Neuroprotective and Antioxidant Potential (in vitro)

A series of new 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. nih.gov The study found that 3-alkyl substituents on the benzoxazine (B1645224) ring were important for efficient neuroprotective activity. nih.gov Within this group, derivatives with an 8-benzylamino substituent were identified as the most promising, exhibiting potent neuroprotective activity without showing intrinsic cytotoxicity. nih.gov

Another class of 2-alkylamino-substituted-1,4-benzoxazine derivatives were also investigated as potential neuroprotective agents. nih.gov Through structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l was identified as a lead candidate due to its strong neuroprotective effects and lack of inherent toxicity in vitro. nih.gov

In terms of antioxidant activity, newly synthesized benzoxazinic nitrones (3-aryl-2H-benzo nih.govscilit.comoxazin-N-oxides) have been shown to possess superior antioxidant properties compared to the well-known antioxidant α-phenyl-tert-butylnitrone (PBN). nih.govscilit.com Their antioxidant capacity was evaluated using cellular-based assays, including the inhibition of AAPH-induced human erythrocyte hemolysis and cell death in human retinal pigmented epithelium (ARPE-19) cells, as well as a chemical-based DPPH scavenging assay. nih.govscilit.com

One study reported a 1,4-benzoxazine derivative with a methoxy (B1213986) and methyl substituent that showed high antioxidant activity with an IC50 value of 53.33 µg/ml. researchgate.net

Enzyme Inhibitory Activities (in vitro)

The inhibitory potential of 1,4-benzoxazine derivatives against various enzymes has been an area of active research.

Inhibition of Kinases (e.g., MEK)

While the broader class of 1,4-benzoxazine derivatives has been investigated for various biological activities, specific in vitro studies detailing the inhibition of kinases such as MEK (Mitogen-activated protein kinase kinase) by 8aH-1,4-benzoxazine-2,3-dione or its close derivatives are not extensively available in the reviewed literature. However, some derivatives have been shown to inhibit other kinases, such as the VEGFR2 kinase, suggesting a potential for this scaffold to interact with kinase targets. nih.govresearchgate.net

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)

Certain derivatives of the related 1,3-benzoxazine scaffold have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov A number of these compounds were found to inhibit both enzymes with IC50 values ranging from 11 µM to 60 µM. nih.gov Notably, the compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol exhibited significant inhibition of α-glucosidase with an IC50 value of 11.5 µM, which was more potent than the standard drug acarbose (B1664774) in that study. nih.gov

A separate in silico study on a series of isoxazolinyl-1,2,3-triazolyl- nih.govscilit.com-benzoxazin-3-one derivatives suggested their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase, as indicated by molecular docking studies. researchgate.net

Calmodulin and Calcium Channel Antagonism (in vitro)

There is limited specific information available regarding the direct calmodulin and calcium channel antagonism of this compound. However, studies on related heterocyclic structures suggest that molecules containing the benzoxazine scaffold may interact with calcium channels. For instance, a novel group of hybrid calcium channel modulators based on a 2,1,3-benzoxadiazol-4-yl)pyridine-5-carboxylate structure was synthesized and evaluated for their in vitro calcium channel antagonist activity on guinea pig ileum longitudinal smooth muscle. nih.gov Enantiomers with an (R)-configuration at the C-4 position of the 1,4-dihydropyridine (B1200194) ring demonstrated more potent calcium channel antagonist activity than their (4S)-configured counterparts. nih.gov It is important to note that these findings are on a different, albeit related, heterocyclic system and not on 1,4-benzoxazine-2,3-diones.

| Compound Class | In Vitro Model | Activity |

| Nitrooxyalkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,1,3-benzoxadiazol-4-yl)pyridine-5-carboxylate derivatives | Guinea pig ileum longitudinal smooth muscle | (R)-enantiomers showed more potent calcium channel antagonist activity than (S)-enantiomers. nih.gov |

Other Enzyme Systems

Derivatives of the 1,4-benzoxazine scaffold have been investigated for their inhibitory effects on various enzyme systems in vitro.

Notably, certain novel 1,4-benzoxazine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. A study focused on these derivatives demonstrated optimal COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM. researchgate.net The selectivity index for these compounds indicated a preferential inhibition of COX-2 over COX-1. researchgate.net

In the context of metabolic enzymes, derivatives of nih.govrsc.org-benzoxazin-3-one have been explored for their potential to inhibit key enzymes in carbohydrate digestion. Molecular docking studies have suggested that these compounds may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase.

| Enzyme System | Derivative Class | Key Findings |

| Cyclooxygenase (COX) | 1,4-Benzoxazine derivatives | Exhibited optimal COX-2 inhibition (IC50 = 0.57–0.72 μM) with a high selectivity index over COX-1. researchgate.net |

| Pancreatic α-amylase | Isoxazolinyl-1,2,3-triazolyl- nih.govrsc.org-benzoxazin-3-one derivatives | Molecular docking studies suggest potential inhibitory activity. |

| Intestinal α-glucosidase | Isoxazolinyl-1,2,3-triazolyl- nih.govrsc.org-benzoxazin-3-one derivatives | Molecular docking studies suggest potential inhibitory activity. |

Anti-inflammatory Properties (in vitro)

The anti-inflammatory potential of 1,4-benzoxazine derivatives has been a subject of significant research. Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have shown promising anti-inflammatory effects in vitro.

In one study, certain derivatives were found to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.gov These compounds also led to a significant decrease in the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, they were observed to downregulate the transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The anti-inflammatory mechanism of these derivatives appears to be linked to the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress and inflammation. nih.gov

Another class of compounds, nih.govrsc.orgbenzoxazine-2,3-diones, has been evaluated for antiallergic properties, which are closely related to anti-inflammatory action. Some of these compounds demonstrated potency comparable to disodium (B8443419) cromoglycate in the in vitro rat mast cell test, indicating their ability to inhibit histamine (B1213489) release. mpu.edu.mo

| Derivative Class | In Vitro Model | Key Anti-inflammatory Effects |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-induced BV-2 microglial cells | Reduced NO production. nih.govnih.gov |

| Decreased transcription of IL-1β, IL-6, and TNF-α. nih.gov | ||

| Downregulated iNOS and COX-2 transcription and protein levels. nih.gov | ||

| Activated the Nrf2-HO-1 signaling pathway. nih.gov | ||

| nih.govrsc.orgBenzoxazine-2,3-diones | Rat mast cell (RMC) test | Inhibited histamine release, with some compounds showing potency similar to disodium cromoglycate. mpu.edu.mo |

Receptor Binding Affinity Studies (in vitro)

The receptor binding affinity of 1,4-benzoxazine derivatives has been explored to understand their mechanism of action and to identify potential therapeutic targets.

A series of 1,4-benzoxazin-3-one analogs were investigated as potential mode-selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. One antagonist from this series displayed potent and capsaicin-selective antagonism with an IC50 of 2.31 nM for blocking capsaicin (B1668287) activation. nih.gov This selectivity suggests that such compounds could be developed as analgesics with a reduced risk of certain side effects. nih.gov

In a different line of research, novel platelet aggregation-inhibiting 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized. Molecular docking studies indicated that the most potent of these compounds docked into the active site of the GP IIb/IIIa receptor, a key receptor in platelet aggregation. nih.gov

| Receptor Target | Derivative Class | Key Findings |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | 1,4-benzoxazin-3-one analogs | Identified a potent and capsaicin-selective antagonist with an IC50 of 2.31 nM. nih.gov |

| Glycoprotein IIb/IIIa (GP IIb/IIIa) Receptor | 1,4-benzoxazine-3(4H)-one derivatives | Molecular docking studies showed interaction with the active site of the receptor, suggesting a mechanism for their anti-platelet aggregation activity. nih.gov |

Applications of 8ah 1,4 Benzoxazine 2,3 Dione As a Synthetic Building Block and Material Precursor

Precursor for the Synthesis of Complex Heterocyclic Systems

The strained ring system and the presence of multiple reactive sites make 8aH-1,4-benzoxazine-2,3-dione an intriguing starting material for the synthesis of a diverse range of heterocyclic compounds. The inherent reactivity of the anhydride-like structure allows for various ring-opening and ring-transformation reactions.

While direct literature on the conversion of this compound to quinazolinones is not extensively documented, its structural analogy to isatoic anhydride suggests a high potential for such transformations. Isatoic anhydride, a 2H-3,1-benzoxazine-2,4(1H)-dione, is a well-established precursor for quinazolinone synthesis. derpharmachemica.comnih.govresearchgate.net The reaction typically proceeds through the nucleophilic attack of an amine on one of the carbonyl groups, followed by cyclization and dehydration.

It is plausible that this compound could react with amines in a similar fashion. The reaction of this compound with a primary amine could lead to the opening of the oxazine (B8389632) ring, followed by an intramolecular cyclization to form a quinazolinone derivative. This proposed pathway would offer an alternative route to this important class of biologically active compounds. The general synthetic strategies for quinazolinones often involve multi-component reactions, and the use of a pre-formed benzoxazine (B1645224) scaffold could offer advantages in terms of reaction control and product selectivity. organic-chemistry.org

Table 1: Plausible Reaction Pathway for Quinazolinone Synthesis

| Step | Reactant | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + R-NH₂ | Ring-opened intermediate | Nucleophilic attack of the amine on a carbonyl group. |

| 2 | Ring-opened intermediate | Dihydroquinazolinone | Intramolecular cyclization with loss of water. |

The rigid bicyclic structure of this compound can serve as a template for the construction of more complex three-dimensional molecules, such as spirocyclic and polycyclic systems. Spiro compounds, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.

The synthesis of spirocyclic benzoxazine derivatives has been reported, for instance, in the development of histone deacetylase (HDAC) inhibitors, where a spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold was utilized. google.comnih.gov Although this involves a different isomer, it highlights the utility of the benzoxazine core in creating spirocyclic systems. For this compound, synthetic strategies could involve reactions that target the methylene group adjacent to the oxygen and nitrogen atoms, or reactions that involve cycloadditions across the aromatic ring. The development of synthetic methods to access such complex architectures from readily available starting materials is an ongoing area of research in organic chemistry.

Role in Medicinal Chemistry Scaffold Derivatization

The benzoxazine skeleton is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govresearchgate.netjocpr.com This makes benzoxazine derivatives attractive candidates for drug discovery and development.

The derivatization of the this compound core can lead to the generation of diverse chemical libraries for high-throughput screening. The aromatic ring can be substituted at various positions to modulate the electronic and steric properties of the molecule. Furthermore, the nitrogen atom of the lactam can be functionalized, and the carbonyl groups can be targeted for various chemical transformations. This allows for the systematic modification of the scaffold to explore a wide range of chemical space and to identify compounds with desired biological activities. The synthesis of such libraries can be facilitated by parallel synthesis techniques, enabling the rapid production of a large number of analogs for biological evaluation. semanticscholar.org

Systematic modifications of the this compound scaffold are crucial for understanding the structure-activity relationships (SAR) of its derivatives. SAR studies help to identify the key structural features responsible for the biological activity of a compound and to guide the design of more potent and selective analogs. nih.govresearchgate.netresearchgate.net

A study on nih.govwikipedia.orgbenzoxazine-2,3-diones has demonstrated their potential as antiallergic agents. nih.gov These compounds were evaluated for their ability to inhibit histamine (B1213489) release from mast cells. The study revealed that certain derivatives of this class were as potent as disodium (B8443419) cromoglycate, a known mast cell stabilizer. Some of these compounds also showed oral activity in passive cutaneous anaphylaxis tests in rats. nih.gov This indicates that the 1,4-benzoxazine-2,3-dione scaffold is a promising starting point for the development of new antiallergic drugs. Further exploration of substitutions on the aromatic ring and at the nitrogen position could lead to the discovery of compounds with improved pharmacological profiles.

Table 2: Antiallergic Activity of nih.govwikipedia.orgBenzoxazine-2,3-dione Derivatives

| Compound Class | Test Model | Activity | Reference |

|---|---|---|---|

| nih.govwikipedia.orgBenzoxazine-2,3-diones | Rat Mast Cell (RMC) test | Potency comparable to disodium cromoglycate | nih.gov |

| nih.govwikipedia.orgBenzoxazine-2,3-diones | Passive Cutaneous Anaphylaxis (PCA) in rats | Orally effective | nih.gov |

Advanced Polybenzoxazine Materials Precursors

Polybenzoxazines are a class of high-performance thermosetting polymers with excellent thermal stability, flame retardancy, and mechanical properties. mdpi.comresearchgate.netmetu.edu.tr They are typically synthesized through the ring-opening polymerization of benzoxazine monomers. nih.govrsc.org These monomers are generally 1,3-benzoxazines, which are prepared from the condensation of a phenol, a primary amine, and formaldehyde. google.com

The structure of this compound does not lend itself to the conventional ring-opening polymerization mechanism of 1,3-benzoxazines. The polymerization of 1,3-benzoxazines proceeds through the thermally induced opening of the oxazine ring, leading to the formation of a cross-linked phenolic network. This compound lacks the specific structural features required for this type of polymerization.

However, the dicarbonyl functionality of this compound could potentially be exploited for other types of polymerization reactions, such as polycondensation reactions with diamines or diols to form polyamides or polyesters containing the benzoxazine moiety. Such polymers would have different structures and properties compared to traditional polybenzoxazines and could lead to the development of new materials with unique characteristics. Further research would be needed to explore these possibilities.

Monomer Synthesis for Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a common method for producing polymers from cyclic monomers. For benzoxazine chemistry, this typically involves the thermally or catalytically induced opening of the oxazine ring of a 1,3-benzoxazine monomer to form a cross-linked polybenzoxazine network. This process is valued for its near-zero volumetric shrinkage upon curing.

However, a thorough review of scientific databases and chemical literature indicates no specific studies or documented instances where this compound has been successfully synthesized and utilized as a monomer for ring-opening polymerization. The structural characteristics of this compound, particularly the presence of two carbonyl groups within the heterocyclic ring, differentiate it significantly from the polymerizable 1,3-benzoxazine isomers. These structural differences likely influence its reactivity and suitability as an ROP monomer, though specific research to confirm or deny this potential is not currently available.

Functionalized Benzoxazine Resins

Functionalized benzoxazine resins are developed by incorporating various chemical groups into the benzoxazine monomer structure to impart desired properties to the final thermoset polymer, such as improved toughness, flame retardancy, or specific reactivity. This molecular design flexibility is a key advantage of benzoxazine resin technology.

Despite the versatility in functionalizing other benzoxazine structures, there is no available research demonstrating the use of this compound as a foundational building block for creating functionalized benzoxazine resins. The synthesis routes and subsequent polymerization behavior for resins derived from this specific isomer have not been reported in the scientific literature. Therefore, no data on the properties or performance of such materials can be presented.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8aH-1,4-benzoxazine-2,3-dione and its derivatives?

- Methodology : The compound can be synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Alternatively, benzoxazine derivatives are prepared from benzoxazoles via a two-step sequence involving aryl functionalization .

- Key Considerations : Monitor reaction progress using HPLC or TLC. Purification typically involves flash chromatography (hexane/ethyl acetate gradients) .

Q. How can structural characterization of this compound be optimized?

- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm ring substitution patterns and carbonyl positions. X-ray crystallography is recommended for resolving stereochemical ambiguities . For intermediates, FT-IR can verify the presence of diketone moieties (C=O stretching at ~1700–1750 cm<sup>−1</sup>) .

Q. What preliminary biological activities are reported for benzoxazine-2,3-dione derivatives?

- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus), referencing protocols for indoline-2,3-dione derivatives . For neurological studies, evaluate GABAA receptor antagonism via electrophysiological assays, as seen with structurally related quinoxalinediones .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Methodology : Employ asymmetric organocatalysis, such as enamine activation, to control stereochemistry during cyclization steps. For example, chiral thiourea catalysts have been used in Diels-Alder reactions of α,β-unsaturated esters to generate enantiopure benzoxazine scaffolds . Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance enantiomeric excess (ee >90%) .

Q. How to resolve contradictions in spectroscopic data for benzoxazine-2,3-dione derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., keto-enol equilibria). Use dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) to identify dominant tautomers . Cross-validate with DFT calculations (B3LYP/6-31G**) to model electronic environments .

Q. What strategies improve the yield of multi-step benzoxazine syntheses?

- Methodology : Replace traditional batch processes with flow chemistry to minimize intermediate degradation. For example, continuous flow reactors reduce side reactions during aziridine ring-opening steps . Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .

Q. How to establish structure-activity relationships (SARs) for benzoxazine-2,3-dione-based therapeutics?

- Methodology : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at C-7) and test against cancer cell lines (e.g., MTT assays on HeLa cells). Corrogate cytotoxicity data with Hammett constants (σ) to quantify electronic effects . Molecular docking (AutoDock Vina) can predict binding affinity to target proteins like topoisomerase II .

Safety and Handling

Q. What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.